

# A Comparative Analysis of the Safety Profiles of Vonoprazan Fumarate and Esomeprazole

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the safety profiles of **Vonoprazan Fumarate**, a potassium-competitive acid blocker (P-CAB), and Esomeprazole, a proton pump inhibitor (PPI). The information presented is based on data from clinical trials and post-marketing surveillance, offering a valuable resource for professionals in the field of drug development and gastroenterology research.

### **Executive Summary**

Vonoprazan is a newer agent in the management of acid-related disorders, offering a distinct mechanism of action compared to the well-established class of PPIs, to which Esomeprazole belongs. Clinical evidence to date suggests that Vonoprazan has a safety profile that is broadly comparable to that of Esomeprazole and other PPIs.[1][2][3][4] Meta-analyses of clinical trials have not found statistically significant differences in the overall incidence of adverse events (AEs), drug-related AEs, serious AEs, or AEs leading to discontinuation of therapy between Vonoprazan and PPIs.[2] However, some differences in the incidence of specific adverse events and long-term physiological effects, such as hypergastrinemia, have been observed and warrant consideration in specific patient populations and for long-term treatment strategies.

### **Comparative Safety Data**

The following table summarizes the incidence of treatment-emergent adverse events (TEAEs) from comparative clinical trials of Vonoprazan and Esomeprazole.



| Adverse Event Category/Spec ific Event | Vonoprazan          | Esomeprazole                                      | Comparator<br>(Lansoprazole) | Notes                                                                                      |
|----------------------------------------|---------------------|---------------------------------------------------|------------------------------|--------------------------------------------------------------------------------------------|
| Overall<br>Treatment-<br>Emergent AEs  | 38.1% - 44.2%       | 36.6% - 43.5%                                     | 36.6%                        | Incidence rates are generally similar across various studies. [5][6]                       |
| Drug-Related<br>AEs                    | 7% (pooled data)    | Not significantly<br>different from<br>Vonoprazan | -                            | A meta-analysis<br>showed no<br>significant<br>difference (OR =<br>1.10, p = 0.44).<br>[2] |
| Serious AEs                            | 1% (pooled data)    | Not significantly<br>different from<br>Vonoprazan | -                            | A meta-analysis<br>showed no<br>significant<br>difference (OR =<br>1.14, p = 0.36).<br>[2] |
| AEs Leading to Discontinuation         | 1% (pooled data)    | Not significantly<br>different from<br>Vonoprazan | -                            | A meta-analysis<br>showed no<br>significant<br>difference (OR =<br>1.09, p = 0.55).<br>[2] |
| Nasopharyngitis                        | 6.94%               | 5.07% (PPIs)                                      | -                            | The only AE reported in ≥5% of patients in an integrated analysis.[5][7]                   |
| Diarrhea                               | 5.3% (in one study) | 5.2% (in one study)                               | -                            | Incidence can vary depending on the patient                                                |



|                              |                                      |                                                     |                                       | population and indication.[1][8]                                                                                                                                                        |
|------------------------------|--------------------------------------|-----------------------------------------------------|---------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Constipation                 | 5.3% (in one<br>study)               | 5.2% (in one<br>study)                              | -                                     | Reported in a<br>study on H. pylori<br>eradication<br>therapy.[1][8]                                                                                                                    |
| Elevated Liver<br>Enzymes    | Infrequent and of<br>low magnitude   | Infrequent and of<br>low magnitude                  | -                                     | No significant differences observed between Vonoprazan and PPIs.[5]                                                                                                                     |
| Hemorrhagic<br>Enterocolitis | Strongly<br>associated (ROR<br>86.5) | Not significantly associated                        | -                                     | Finding from a pharmacovigilan ce study in Japan.[9]                                                                                                                                    |
| Interstitial Lung<br>Disease | Not significantly associated         | Significantly<br>associated with<br>PPIs as a class | -                                     | Finding from a pharmacovigilan ce study in Japan.[9]                                                                                                                                    |
| Hypergastrinemi<br>a         | More<br>pronounced<br>increase       | Less pronounced increase                            | More<br>pronounced with<br>Vonoprazan | Serum gastrin levels are significantly higher with Vonoprazan, especially in patients with milder or no atrophic gastritis. [6][10] Levels tend to normalize after discontinuation. [5] |



### **Experimental Protocols**

Below are summaries of the methodologies employed in key clinical trials comparing the safety of Vonoprazan and Esomeprazole.

## Phase 2, Randomized, Double-Blind, Proof-of-Concept Trial in GERD (Tack et al.)

- Objective: To evaluate the efficacy and safety of Vonoprazan (20 mg and 40 mg once daily) versus Esomeprazole (40 mg once daily) in patients with symptomatic GERD and a partial response to a healing dose of Esomeprazole.[3]
- Study Design: A multicenter, randomized, double-blind, parallel-group study conducted at 39 sites in Europe. A total of 256 eligible patients were randomized in a 1:1:1 ratio to receive Vonoprazan 20 mg, Vonoprazan 40 mg, or Esomeprazole 40 mg for a 4-week treatment period.[3]
- Inclusion Criteria: Patients with symptomatic GERD who had a partial response to a healing dose of Esomeprazole.
- Safety Assessment: Treatment-emergent adverse events (TEAEs) were monitored throughout the study. The severity and relationship of the AEs to the study drug were assessed by the investigators.
- Statistical Analysis: The incidence of AEs was summarized and compared between the treatment groups. No formal statistical testing for differences in safety endpoints was prespecified as a primary objective.

### Randomized Controlled Trial for H. pylori Eradication

- Objective: To compare the efficacy and safety of a 14-day Vonoprazan-based high-dose dual therapy (VA) with an Esomeprazole-based high-dose dual therapy (EA) for first-line H. pylori eradication.[1][8][11]
- Study Design: A randomized controlled trial involving 121 patients with confirmed H. pylori infection. Patients were randomized to receive either VA therapy (Vonoprazan 20 mg twice



daily plus amoxicillin 750 mg four times daily) or EA therapy (Esomeprazole 40 mg three times daily plus amoxicillin 750 mg four times daily) for 14 days.[11]

- Inclusion Criteria: Patients with confirmed active H. pylori infection who were either treatment-naïve or had failed previous therapy.[12]
- Safety Assessment: Adverse events were recorded at follow-up visits and were graded for severity. The incidence and types of AEs were compared between the two treatment groups.
- Statistical Analysis: The incidence of adverse events was compared between the two groups using appropriate statistical tests, such as the chi-squared test or Fisher's exact test. A pvalue of <0.05 was considered statistically significant.</li>

## Mechanism of Action and Pharmacological Differences

The distinct mechanisms of action of Vonoprazan (a P-CAB) and Esomeprazole (a PPI) on the gastric proton pump (H+,K+-ATPase) underlie their differing pharmacological properties, which may have implications for their safety profiles.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Validation & Comparative





- 1. researchgate.net [researchgate.net]
- 2. Incidence and type of adverse events in patients taking vonoprazan: A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized clinical trial: A double-blind, proof-of-concept, phase 2 study evaluating the efficacy and safety of vonoprazan 20 or 40 mg versus esomeprazole 40 mg in patients with symptomatic gastro-esophageal reflux disease and partial response to a healing dose of a proton-pump inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. gut.bmj.com [gut.bmj.com]
- 6. Integrated Analysis of Vonoprazan Safety for Symptomatic Gastro-Oesophageal Reflux Disease or Erosive Oesophagitis PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. fda.gov [fda.gov]
- 9. Phase III, randomised, double-blind, multicentre study to evaluate the efficacy and safety of vonoprazan compared with lansoprazole in Asian patients with erosive oesophagitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijfmr.com [ijfmr.com]
- 11. Comparative efficacy and safety of vonoprazan versus esomeprazole-based high-dose dual therapies for first-line Helicobacter pylori eradication: a randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- To cite this document: BenchChem. [A Comparative Analysis of the Safety Profiles of Vonoprazan Fumarate and Esomeprazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193783#comparative-safety-profiles-of-vonoprazan-fumarate-and-esomeprazole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com